Cas no 339010-66-1 (3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedione)

3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedione 化学的及び物理的性質
名前と識別子
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- 3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedione
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- MDL: MFCD00243666
3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00924324-1g |
3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione |
339010-66-1 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
Matrix Scientific | 166432-5g |
3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedione |
339010-66-1 | 5g |
$7343.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646273-1mg |
3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione |
339010-66-1 | 98% | 1mg |
¥535.00 | 2024-05-18 | |
TRC | B159315-50mg |
3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedione |
339010-66-1 | 50mg |
$ 380.00 | 2022-06-07 | ||
TRC | B159315-25mg |
3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedione |
339010-66-1 | 25mg |
$ 230.00 | 2022-06-07 | ||
Matrix Scientific | 166432-500mg |
3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedione |
339010-66-1 | 500mg |
$918.00 | 2023-09-07 | ||
A2B Chem LLC | AI73868-1mg |
3-(4-benzoylphenyl)-3-phenylpiperidine-2,6-dione |
339010-66-1 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI73868-500mg |
3-(4-benzoylphenyl)-3-phenylpiperidine-2,6-dione |
339010-66-1 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI73868-10mg |
3-(4-benzoylphenyl)-3-phenylpiperidine-2,6-dione |
339010-66-1 | >90% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646273-10mg |
3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione |
339010-66-1 | 98% | 10mg |
¥800.00 | 2024-05-18 |
3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedione 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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4. Book reviews
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedioneに関する追加情報
Recent Advances in the Study of 3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedione (CAS: 339010-66-1)
3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedione (CAS: 339010-66-1) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have focused on its potential applications in drug discovery, particularly as a scaffold for developing novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic applications.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedione, highlighting its efficient production through a multi-step organic synthesis process. The study emphasized the compound's structural versatility, which allows for various modifications to enhance its pharmacological properties. Researchers have identified this compound as a promising candidate for further development due to its unique chemical structure and potential interactions with biological targets.
In terms of biological activity, preliminary in vitro studies have demonstrated that 3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedione exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. These findings suggest its potential utility in the treatment of inflammatory diseases. Additionally, molecular docking studies have revealed that the compound can bind to specific protein targets, further supporting its role as a potential therapeutic agent.
Another significant area of research involves the compound's potential applications in oncology. Recent investigations have shown that derivatives of 3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedione can induce apoptosis in cancer cell lines, particularly those associated with solid tumors. These results are promising and warrant further exploration in preclinical models to assess the compound's efficacy and safety profile.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties, such as its solubility and bioavailability. Researchers are actively working on structural modifications to address these issues, with the goal of developing more potent and clinically viable derivatives. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into practical therapeutic applications.
In conclusion, 3-(4-Benzoylphenyl)-3-phenyldihydro-2,6(1H,3H)-pyridinedione (CAS: 339010-66-1) represents a promising compound in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable candidate for further research and development. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacological properties, and evaluating its potential in various therapeutic areas.
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